4-(2-Ethyl-1h-imidazol-1-yl)-2-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Ethyl-1h-imidazol-1-yl)-2-methylbenzaldehyde is a chemical compound that features an imidazole ring substituted with an ethyl group and a benzaldehyde moiety substituted with a methyl group. Imidazole derivatives are known for their broad range of biological activities and are often used in the development of pharmaceuticals due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of glyoxal and ammonia to form the imidazole ring, followed by alkylation to introduce the ethyl group . The benzaldehyde moiety can be introduced through a Friedel-Crafts acylation reaction using appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of imidazole derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as copper(II) chloride can enhance the efficiency of the synthesis . Solvent choice is crucial, with polar solvents like methanol and ethanol being commonly used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethyl-1h-imidazol-1-yl)-2-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 4-(2-Ethyl-1h-imidazol-1-yl)-2-methylbenzoic acid.
Reduction: 4-(2-Ethyl-1h-imidazol-1-yl)-2-methylbenzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Ethyl-1h-imidazol-1-yl)-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Ethyl-1h-imidazol-1-yl)-2-methylbenzaldehyde involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound can also interact with DNA and proteins, leading to alterations in cellular processes. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)aniline: Known for its antimicrobial properties.
2-(1H-imidazol-1-yl)phenol: Used in the synthesis of pharmaceuticals.
1,3,5,7-Tetrakis[4-(2-ethyl-1H-imidazole-1-yl)phenyl]adamantane: Investigated for its potential in material science.
Uniqueness
4-(2-Ethyl-1h-imidazol-1-yl)-2-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-(2-ethylimidazol-1-yl)-2-methylbenzaldehyde |
InChI |
InChI=1S/C13H14N2O/c1-3-13-14-6-7-15(13)12-5-4-11(9-16)10(2)8-12/h4-9H,3H2,1-2H3 |
InChI Key |
YTGVNZONXBBKII-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1C2=CC(=C(C=C2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.